Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

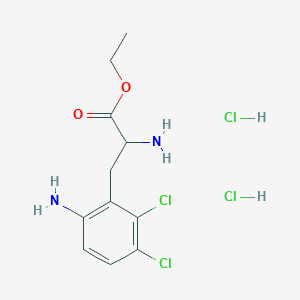

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride, also known as Anagrelide Impurity A, is a chemical compound with the molecular formula C11H16Cl4N2O2 and a molecular weight of 350.07 g/mol . This compound is primarily used as a reference standard in pharmaceutical research and quality control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Role as an Impurity in Anagrelide Formulation

Anagrelide is primarily used as a platelet-reducing agent in the treatment of essential thrombocythemia. The presence of impurities, such as Ethyl 2-(6-amino-2,3-dichlorobenzyl)glycine dihydrochloride, can affect the efficacy and safety profile of the drug. Understanding its behavior during formulation is crucial for ensuring the quality and stability of Anagrelide products.

- Stability Studies : Research has shown that the characterization of impurities like Anagrelide Impurity A can be critical in stability studies. For instance, forced degradation studies on Anagrelide have revealed insights into how impurities can impact drug stability under various conditions (light, heat, moisture) .

1.2 Development of Analytical Methods

The identification and quantification of Ethyl 2-(6-amino-2,3-dichlorobenzyl)glycine dihydrochloride in pharmaceutical formulations are essential for quality control. Advanced methods such as High-Performance Liquid Chromatography (HPLC) have been developed to assess the purity of Anagrelide by separating it from its impurities.

- HPLC Methodology : A validated HPLC method has been established to detect Anagrelide and its related impurities with high specificity and sensitivity. This method employs a C18 column and utilizes a gradient elution technique to achieve effective separation .

Research Insights

2.1 Impurity Profiling

Research studies emphasize the importance of impurity profiling in drug development. Ethyl 2-(6-amino-2,3-dichlorobenzyl)glycine dihydrochloride serves as a model compound for understanding how impurities can influence pharmacokinetics and pharmacodynamics.

- Case Studies : Studies have documented cases where the presence of this impurity altered the pharmacological activity of Anagrelide, necessitating rigorous impurity profiling during drug development .

2.2 Synthesis and Environmental Considerations

The synthesis of Ethyl 2-(6-amino-2,3-dichlorobenzyl)glycine dihydrochloride involves several chemical transformations that may produce hazardous waste products. Recent advancements focus on more environmentally friendly synthetic routes that minimize waste generation.

- Improved Synthesis Methods : Innovations in synthetic methodologies have led to processes that reduce toxic byproducts while enhancing yield and purity. For example, newer catalytic methods have been developed that utilize less harmful reagents .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate hydrochloride

- Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine hydrochloride

Uniqueness

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful as a reference standard in pharmaceutical research and quality control .

Actividad Biológica

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine dihydrochloride, commonly referred to as Anagrelide Impurity A, is a chemical compound associated with the drug Anagrelide, which is primarily used to treat essential thrombocytosis (ET). This article explores the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.

- Molecular Formula : C9H12Cl2N2O2

- Molecular Weight : 279.13 g/mol

- CAS Number : 1286968-94-2

Pharmacological Context

Anagrelide is known for its ability to reduce platelet counts in patients with ET. It acts primarily by inhibiting megakaryocyte maturation and platelet production in the bone marrow. As an impurity, Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine dihydrochloride may exhibit similar or distinct biological activities that warrant investigation.

The biological activity of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine dihydrochloride is linked to its structural similarity to Anagrelide. The compound is believed to interfere with the signaling pathways involved in platelet production, notably through inhibition of cyclic AMP phosphodiesterase activity, leading to decreased platelet aggregation and increased apoptosis of megakaryocytes .

In Vitro Studies

Research has shown that derivatives of Anagrelide, including impurities like Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine dihydrochloride, can exhibit varying degrees of enzymatic inhibition. For instance, studies on aminoacyl-tRNA synthetases (aaRSs) have demonstrated that similar compounds can inhibit these enzymes crucial for protein synthesis . While specific data on this impurity's enzymatic activity remains limited, its structural characteristics suggest potential bioactivity.

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| Anagrelide | PDE3 | High |

| Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine | Unknown | Potential |

Clinical Observations

A notable case involved a patient with ET who developed nonischemic cardiomyopathy while on Anagrelide therapy. The patient's treatment included multiple doses of Anagrelide over two years, leading to significant cardiac dysfunction. Upon discontinuation of Anagrelide and transitioning to hydroxyurea, the patient showed improvement in cardiac function . This case highlights the need for careful monitoring of patients receiving Anagrelide and its impurities due to potential adverse effects.

Safety Profile

In clinical settings, Anagrelide has been associated with thrombotic complications when abruptly discontinued. This risk extends to its impurities; therefore, understanding the biological activity and safety profile of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine dihydrochloride is critical for patient management during treatment transitions .

Propiedades

IUPAC Name |

ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O2.2ClH/c1-2-17-11(16)9(15)5-6-8(14)4-3-7(12)10(6)13;;/h3-4,9H,2,5,14-15H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINJYJNPWLLVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=CC(=C1Cl)Cl)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.